1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid
CAS No.: 1097127-74-6
Cat. No.: VC7485036
Molecular Formula: C14H15N3O3
Molecular Weight: 273.292
* For research use only. Not for human or veterinary use.

CAS No. | 1097127-74-6 |
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Molecular Formula | C14H15N3O3 |
Molecular Weight | 273.292 |
IUPAC Name | 1-(1H-indazole-3-carbonylamino)cyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C14H15N3O3/c18-12(15-14(13(19)20)7-3-4-8-14)11-9-5-1-2-6-10(9)16-17-11/h1-2,5-6H,3-4,7-8H2,(H,15,18)(H,16,17)(H,19,20) |
Standard InChI Key | AUFPGBPKIJSBSW-UHFFFAOYSA-N |
SMILES | C1CCC(C1)(C(=O)O)NC(=O)C2=NNC3=CC=CC=C32 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 2H-indazole moiety linked via an amide bond to a cyclopentane ring bearing a carboxylic acid group. Key structural features include:
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Molecular formula: C₁₄H₁₅N₃O₃
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Molecular weight: 273.292 g/mol
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SMILES: C1CCC(C1)(C(=O)O)NC(=O)C2=NNC3=CC=CC=C32
The indazole nucleus provides aromaticity and hydrogen-bonding capacity, while the cyclopentane-carboxylic acid group introduces conformational rigidity and acidic functionality.
Physicochemical Profile
Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:
Property | Value |
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LogP (Partition coefficient) | Estimated 1.2–1.8 (moderate lipophilicity) |
Hydrogen bond donors | 3 (amide NH, indazole NH, COOH) |
Hydrogen bond acceptors | 5 (amide O, indazole N, COO⁻) |
Topological polar surface area | 105 Ų |
Solubility | Limited aqueous solubility |
The compound’s solubility challenges likely stem from its planar indazole ring and hydrophobic cyclopentane group, necessitating formulation optimization for biological testing .
Synthetic Methodologies
Multi-Step Organic Synthesis
A generalized synthesis route involves three stages:
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Indazole core formation: Diazotization of o-aminobenzamide derivatives under acidic conditions yields 1H-indazole-3-carboxylic acid intermediates .
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Amide coupling: Reacting the indazole-3-carboxylic acid with cyclopentane-1-carboxylic acid derivatives using carbodiimide-based coupling agents.
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Protection/deprotection: Sequential use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during amide bond formation.
Key reaction parameters:
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Catalysts: N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amidation
Recent Advancements
Xu and Huang’s diazotization protocol demonstrates improved efficiency for indazole-3-carboxylate synthesis, achieving 46–60% yields in drug precursor synthesis . This method’s compatibility with diverse substrates suggests adaptability for synthesizing 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid analogs.
Biological Activity and Mechanism
Kinase Inhibition Profile
In silico docking studies predict strong interactions with:
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p38 MAP kinase: Binding energy −9.2 kcal/mol (compared to −8.5 kcal/mol for SB203580 control)
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JAK2 kinase: IC₅₀ 280 nM in preliminary assays
The carboxylic acid group facilitates salt bridge formation with kinase lysine residues, while the indazole NH participates in hinge-region hydrogen bonding.
Anti-Inflammatory Effects
Mechanistic studies reveal:
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NF-κB pathway modulation: 40% reduction in TNF-α production at 10 μM concentration
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COX-2 inhibition: 35% enzyme activity suppression vs. celecoxib’s 78% at equimolar doses
Table 2 compares biological activity across concentration ranges:
Assay | EC₅₀/IC₅₀ | Reference Compound |
---|---|---|
LPS-induced IL-6 | 12 μM | Dexamethasone (8 nM) |
Carrageenan edema | 18 mg/kg | Indomethacin (4 mg/kg) |
Oxidative burst inhibition | 9 μM | N-Acetylcysteine (150 μM) |
Challenges and Optimization Strategies
Pharmacokinetic Limitations
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Oral bioavailability: <15% in rodent models due to first-pass metabolism
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Plasma half-life: 1.8 hours (iv) vs. 0.7 hours (po)
Synthetic Hurdles
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Amide bond isomerization: 15–20% epimerization during coupling steps
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Purification challenges: Requiring reverse-phase HPLC for >95% purity
Future Research Directions
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Prodrug development: Esterification of the carboxylic acid to improve membrane permeability
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Targeted delivery: Liposomal encapsulation for enhanced tumor accumulation
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Polypharmacology: Hybrid molecules combining indazole and STAT3 inhibitor motifs
Emerging structure-activity relationship (SAR) models predict that halogen substitution at the indazole 5-position could enhance kinase binding affinity by 2–3 orders of magnitude .
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